molecular formula C10H13ClO5S B13313883 (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B13313883
M. Wt: 280.73 g/mol
InChI Key: KVAKHEFYRJAFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride (CAS 1897923-37-3) is a specialized chemical reagent of high value in organic synthesis and medicinal chemistry research . As a sulfonyl chloride derivative, it is a highly reactive electrophile used to introduce the (2,3,4-Trimethoxyphenyl)methanesulfonyl moiety onto target molecules. Researchers primarily employ it to create sulfonate esters (mesylates) from alcohols and sulfonamides from amines . The resulting mesylates are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions to construct complex molecular architectures . Similarly, sulfonamides derived from this reagent are robust and find applications in the development of novel compounds and materials . The unique 2,3,4-trimethoxyphenyl substituent may impart specific steric or electronic properties, making this reagent particularly useful in the synthesis of complex molecules with potential biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. HANDLING AND SAFETY: This compound requires careful handling. It is classified as corrosive and causes severe skin burns and eye damage (H314) . It is also harmful if swallowed or inhaled (H302, H335) . Researchers must use appropriate personal protective equipment, work in a well-ventilated area such as a fume hood, and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H13ClO5S

Molecular Weight

280.73 g/mol

IUPAC Name

(2,3,4-trimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO5S/c1-14-8-5-4-7(6-17(11,12)13)9(15-2)10(8)16-3/h4-5H,6H2,1-3H3

InChI Key

KVAKHEFYRJAFIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CS(=O)(=O)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Using Methanesulfonyl Chloride

One direct approach involves the reaction of 2,3,4-trimethoxybenzyl derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This method is adapted from general sulfonyl chloride chemistry where the sulfonyl chloride reacts with nucleophilic centers on the aromatic ring or side chain.

  • Reaction conditions: Typically performed in anhydrous solvents such as dichloromethane or toluene under cooling (0 to 10 °C) to control the reaction rate and avoid side reactions.
  • Base: Triethylamine is used to scavenge the hydrogen chloride formed during the reaction.
  • Purification: The crude product is purified by recrystallization or column chromatography.

This method is supported by analogous sulfonylation reactions described in patent literature for related sulfonyl chlorides, where triethylamine and dry solvents are used to facilitate the reaction and isolate the pure sulfonyl chloride compound.

Chlorosulfonation Followed by Methanesulfonyl Chloride Formation

An alternative synthetic route involves:

This approach is inspired by the synthesis of substituted benzenesulfonyl chlorides, where chlorosulfonic acid reacts with methyl-substituted anisoles to give sulfonyl chlorides without isomer formation.

  • Reaction conditions: Chlorosulfonation is typically conducted at low temperatures (-10 °C to +10 °C) in solvents such as dichloromethane or sulfolane.
  • Radical initiation: Methanesulfonyl chloride can be formed by radical chlorination of methane in the presence of sulfur dioxide and chlorine gas under UV or sunlight irradiation in a gas-phase reactor.
  • Advantages: This method allows for high selectivity and purity of the sulfonyl chloride product.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Direct sulfonylation 2,3,4-Trimethoxybenzyl derivatives Methanesulfonyl chloride, Triethylamine Anhydrous solvent, 0–10 °C Simple, direct, mild conditions
Chlorosulfonation + conversion 2,3,4-Trimethoxytoluene Chlorosulfonic acid or sulfuryl chloride, Methane + SO2 + Cl2 Low temp (-10 to 10 °C), UV irradiation High selectivity, pure product
Gas-phase radical chlorination (for MSC) Methane, SO2, Cl2 gases UV or sunlight irradiation 10–15 °C, tubular reactor Industrial scale, avoids methylmercaptan

Analytical and Purification Considerations

  • The purity of This compound is typically confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
  • The reaction mixture often requires removal of by-products such as urea derivatives (from carbodiimide coupling agents if used) or residual acids by aqueous washes.
  • Purification techniques include recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and column chromatography on silica gel.
  • Moisture sensitivity of sulfonyl chlorides necessitates handling under inert atmosphere and dry conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine. The reactions typically occur at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Features :

  • Structural Motif : The trimethoxyphenyl group is electron-rich, which may influence reactivity in substitution or coupling reactions.
  • Applications : Patent literature highlights its use as a substituent in 4-aza-2,3-didehydropodophyllotoxin derivatives, which exhibit antitumor activity against human cancer cell lines . This suggests its role in medicinal chemistry as a functional group for enhancing bioactivity.

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride with key analogs:

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Key Structural Features
This compound C₁₀H₁₃ClO₅S Not reported Not reported Electron-rich aryl group with three methoxy substituents
Methanesulfonyl chloride CH₃SO₂Cl ~150 (est.) 1.48 Simple alkyl sulfonyl chloride
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 29–32 1.583 Strong electron-withdrawing CF₃ group
(3,5-Difluorophenyl)methanesulfonyl chloride C₇H₅ClF₂O₂S Not reported Not reported Electron-deficient aryl group with fluorine substituents

Notes:

  • Methanesulfonyl chloride () is the simplest sulfonyl chloride, widely used as a precursor for mesylates. Its higher boiling point compared to trifluoromethanesulfonyl chloride reflects weaker electron-withdrawing effects.
  • Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) and high density (1.583 g/mL) highlight its volatility and reactivity .

Reactivity and Functionalization

  • Hydrolysis Behavior :
    • Methanesulfonyl chloride hydrolyzes slowly, with toxicity attributed to the parent compound rather than its hydrolysis products .
    • Thionyl chloride and sulfuryl chloride, in contrast, hydrolyze rapidly to release HCl or SO₂, posing different hazards .
  • Synthetic Utility :
    • Methanesulfonyl chloride is used in Friedel-Crafts reactions and alcoholysis to generate sulfenes .
    • This compound’s trimethoxyaryl group may enhance stability in nucleophilic substitutions, as seen in antitumor compound synthesis .
    • Trifluoromethanesulfonyl chloride’s strong electron-withdrawing nature makes it valuable in creating triflates for catalysis .

Key Findings :

  • The trimethoxyphenyl group in this compound likely enhances binding affinity in biological targets, as seen in antitumor derivatives .
  • Fluorinated analogs like (3,5-Difluorophenyl)methanesulfonyl chloride are prioritized for their metabolic stability in drug discovery .

Biological Activity

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 2,3,4-trimethoxyphenyl moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of the methanesulfonyl group enhances the compound's reactivity and solubility, which may influence its biological interactions.

  • Molecular Formula : C11H15ClO4S
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in polar organic solvents; reacts vigorously with water and nucleophiles, generating toxic byproducts such as hydrogen chloride gas.

Potential Biological Activities:

  • Anticancer Properties : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : There is evidence suggesting that trimethoxyphenyl derivatives can modulate inflammatory pathways.
  • Antimicrobial Activity : Investigations into related compounds indicate potential effectiveness against various pathogens.

The mechanism of action for compounds containing the trimethoxyphenyl moiety often involves interaction with specific enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, impacting drug efficacy and toxicity profiles.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
4-(2,3,4-Trimethoxyphenyl)methylpiperazine-1-carbaldehydeC13H17N1O3Used in neurological applications
TrimetazidineC15H17N1O2SPiperazine derivative used for angina treatment
3,4-Dimethoxybenzene sulfonic acidC9H10O4SUsed in dye synthesis

Case Studies and Research Findings

  • Antimalarial Activity : A study evaluated various compounds against Plasmodium falciparum, indicating that derivatives of trimethoxyphenyl exhibited significant activity against chloroquine-resistant strains . This suggests that this compound could be explored further for similar applications.
  • Synthesis and Evaluation of Sulfonamide Derivatives : Research into sulfonamide derivatives has shown promising results regarding their anticancer properties . Given the structural similarities, this compound may also possess such activities.
  • Biological Evaluation of Chalcone Derivatives : Recent studies on chalcone derivatives have highlighted their broad spectrum of pharmacological properties including antiproliferative and antimicrobial effects . The incorporation of a methanesulfonyl group could enhance the bioactivity of chalcone-like structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.